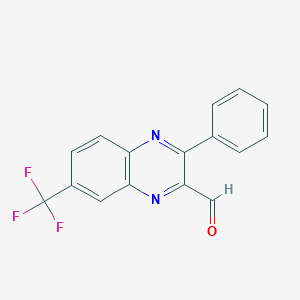![molecular formula C23H32S B15168441 Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- CAS No. 638199-63-0](/img/structure/B15168441.png)
Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with a thioether group, which includes a hexyl chain and two methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-hexyl-4,5-dimethylphenyl thiol with 1,3,5-trimethylbenzene under suitable conditions to form the thioether linkage. This reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the thioether formation and minimize by-products.
Types of Reactions:
Oxidation: The thioether group in Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-thioetherized benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of thioether chemistry and its reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functionalizability.
Mécanisme D'action
The mechanism of action of Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- involves its interaction with molecular targets through the thioether group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The benzene ring allows for π-π interactions with aromatic residues in biological molecules, further influencing its biological effects.
Comparaison Avec Des Composés Similaires
Benzene, 1,3,5-trimethyl-: Lacks the thioether group, resulting in different chemical reactivity and biological activity.
Benzene, 2-[(2-hexylphenyl)thio]-1,3,5-trimethyl-: Similar structure but without the additional methyl groups on the phenyl ring, leading to variations in steric and electronic properties.
Uniqueness: Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- is unique due to the presence of both the thioether linkage and the specific substitution pattern on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
638199-63-0 |
|---|---|
Formule moléculaire |
C23H32S |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
1-hexyl-4,5-dimethyl-2-(2,4,6-trimethylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C23H32S/c1-7-8-9-10-11-21-14-17(3)18(4)15-22(21)24-23-19(5)12-16(2)13-20(23)6/h12-15H,7-11H2,1-6H3 |
Clé InChI |
COVFGRZJLNZTTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C=C(C(=C1)C)C)SC2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)


![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)

![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)

![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)

![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)
